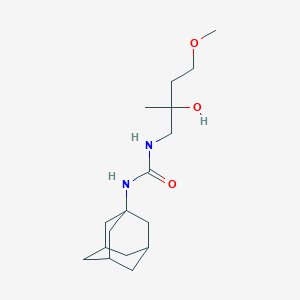![molecular formula C13H15BrClNO3 B2841578 Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate CAS No. 2223089-11-8](/img/structure/B2841578.png)
Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, “4-Bromophenethylamine” was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . It was also used in the synthesis of alkyl arylamino sulfides employing elemental sulfur and various halides .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “Ethyl 4-bromophenylacetate” has the molecular formula C10H11BrO2 . The InChI Key for this compound is ZFDCWHPNBWPPHG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “Ethyl 4-bromophenylacetate”, it has a molecular weight of 243.1 g/mol . It has a melting point of 29°C to 31°C and a boiling point of 88°C to 90°C at 0.35mmHg .Safety and Hazards
properties
IUPAC Name |
ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-2-19-13(18)7-11(16-12(17)8-15)9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLWUPXPZJQJQA-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3R)-3-(4-bromophenyl)-3-(2-chloroacetamido)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)

![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)

![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)

![1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2841503.png)
![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2841508.png)

![Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)

![N-(1-cyanocyclopentyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yloxy}acetamide](/img/structure/B2841513.png)